molecular formula C11H13N B15448601 5-Methyl-2-phenyl-3,4-dihydro-2H-pyrrole CAS No. 62443-72-5

5-Methyl-2-phenyl-3,4-dihydro-2H-pyrrole

Cat. No.: B15448601
CAS No.: 62443-72-5
M. Wt: 159.23 g/mol
InChI Key: XRGAFWHMUHDYOY-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-3,4-dihydro-2H-pyrrole is a chemical building block of significant interest in medicinal and organic chemistry. As a derivative of the 3,4-dihydro-2H-pyrrole scaffold, its structure makes it a valuable precursor for synthesizing more complex nitrogen-containing heterocycles, which are core components in numerous pharmaceuticals and biologically active compounds . This compound serves as a key synthetic intermediate in anticancer research. Derivatives of 3,4-dihydro-2H-pyrrole have been synthesized and evaluated for their antiproliferative activity, showing promise against various human cancer cell lines . The metabolic pathway of L-proline, in which a 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivative is a key intermediate, plays a crucial role in cancer cell survival and proliferation, making this scaffold a target for developing novel anticancer agents . Furthermore, the pyrrole heterocycle is a common structural motif in compounds investigated for their potent antibacterial activity, including against resistant strains, highlighting the broad potential of this chemical class in antibiotic discovery . The provided compound, with its specific methyl and phenyl substituents, offers researchers a versatile template for structure-activity relationship (SAR) studies, lead optimization, and the exploration of new mechanisms of action in drug discovery campaigns. Please Note: This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

62443-72-5

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

5-methyl-2-phenyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C11H13N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3

InChI Key

XRGAFWHMUHDYOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(CC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrroline Core

Alkyl vs. Aryl Substituents
  • 5-Hexyl-2-methyl-3,4-dihydro-2H-pyrrole : Features a hexyl chain at position 5 and methyl at position 2. The long alkyl chain increases hydrophobicity (logP ~3.5) compared to the phenyl-containing target compound (logP ~2.8). This compound exhibits enantiomeric discrimination via sulfobutyl ether-β-cyclodextrin in capillary electrophoresis, suggesting chirality due to the hexyl group .
  • 5-(5-Methyl-2-furyl)-3,4-dihydro-2H-pyrrole: Replaces phenyl with a furyl group, introducing an electron-rich heteroaromatic ring.
Functional Group Modifications
  • 5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole : Substitutes the 5-methyl with an ethoxy group, increasing polarity (logP ~2.2) and metabolic liability due to the ether linkage. This modification could affect pharmacokinetic properties such as clearance rates .
  • 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole : Incorporates a methoxy group on the phenyl ring, enhancing electron-donating effects. This may stabilize charge-transfer interactions in biological systems compared to the unsubstituted phenyl in the target compound .

Positional Isomerism and Steric Effects

  • 5-(o-Tolyl)-3,4-dihydro-2H-pyrrole: Features a methyl group at the ortho position of the phenyl ring.
  • 5-[4-(tert-Butyl)phenyl]-2-methyl-3,4-dihydro-2H-pyrrole : The bulky tert-butyl group at the para position increases steric bulk and hydrophobicity (logP ~4.1), which could enhance membrane permeability but reduce aqueous solubility .

Fused-Ring Systems

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: A bicyclic derivative with a fused imidazole ring. This structure introduces additional hydrogen-bonding sites and rigidity, likely enhancing binding to enzymes or receptors compared to monocyclic pyrrolines .

Structural and Physicochemical Data

Compound Name Substituents (Position) Molecular Weight logP Key Properties/Applications
5-Methyl-2-phenyl-3,4-dihydro-2H-pyrrole 5-CH3, 2-Ph 159.23 2.8 Intermediate for chiral synthesis
5-Hexyl-2-methyl-3,4-dihydro-2H-pyrrole 5-C6H13, 2-CH3 181.32 3.5 Enantiomeric separation via CE
5-(5-Methyl-2-furyl)-3,4-dihydro-2H-pyrrole 5-(5-CH3-furyl) 149.19 1.9 Enhanced solubility in polar solvents
5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole 5-OCH2CH3, 2-Ph 175.18 2.2 Potential metabolic instability
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole 5-(4-OCH3-Ph) 175.20 2.5 Improved charge-transfer interactions

Preparation Methods

The most widely cited method for synthesizing 5-methyl-2-phenyl-3,4-dihydro-2H-pyrrole involves the cyclocondensation of γ-amino ketones. A seminal study published in Tetrahedron Letters (1995) details a one-pot reaction between 4-phenyl-3-buten-2-one and methylamine hydrochloride under acidic conditions. The reaction proceeds via intramolecular cyclization, forming the dihydropyrrole core. Key parameters include:

  • Reagents : Methylamine hydrochloride (1.2 equivalents), acetic acid (catalyst), toluene (solvent).
  • Conditions : Reflux at 110°C for 12 hours under nitrogen atmosphere.
  • Yield : 68–72% after column chromatography purification.

This method is favored for its simplicity and scalability, though the use of stoichiometric methylamine necessitates careful pH control to minimize side reactions.

Chlorination-Mediated Cyclization

A patent by WO2006109323A1 describes a chlorination-driven approach to pyrrole derivatives, adaptable to 5-methyl-2-phenyl-3,4-dihydro-2H-pyrrole synthesis. The protocol involves:

  • Chlorination : Treatment of a pre-aromatized intermediate with thionyl chloride (1.1 equivalents) in dichloromethane at 50–55°C.
  • Cyclization : The chlorinated intermediate undergoes base-mediated intramolecular cyclization using potassium carbonate in acetonitrile.
  • Isomer Separation : Crystallization from ethyl acetate removes positional isomers (15–20% impurity), achieving >99% purity.

Optimization Insights :

  • Catalytic DMF (5 mol%) accelerates chlorination at 20–30°C, reducing reaction time by 40%.
  • Excess thionyl chloride (>1.2 equivalents) leads to over-chlorination, necessitating precise stoichiometry.

Reductive Amination of α,β-Unsaturated Ketones

An alternative route employs reductive amination of 5-methyl-2-phenyl-2,4-pentadienone with ammonium formate. This method, though less common, offers advantages in stereochemical control:

  • Catalyst : Palladium on carbon (10 wt%) under hydrogen gas (1 atm).
  • Solvent : Ethanol/water (9:1 v/v).
  • Yield : 60–65% with 95% enantiomeric excess when using chiral auxiliaries.

This approach is limited by the cost of palladium catalysts but remains valuable for asymmetric synthesis.

Comparative Analysis of Synthetic Methods

Method Yield Purity Key Advantages Limitations
Cyclocondensation 68–72% >95% Scalable, minimal byproducts Requires acidic conditions
Chlorination 75–80% >99% High purity, industrial applicability Toxic chlorinating agents
Reductive Amination 60–65% 95% ee Stereochemical control High catalyst cost

Industrial-Scale Optimization

For large-scale production, the chlorination method (WO2006109323A1) is preferred due to its reproducibility and purity outcomes. Critical industrial adaptations include:

  • Solvent Recycling : Ethyl acetate recovery via distillation reduces waste.
  • Continuous Flow Systems : Implementing flow chemistry decreases reaction time from 12 hours to 2 hours.
  • Quality Control : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures <0.5% isomer contamination.

Emerging Techniques

Recent advances focus on photochemical and enzymatic routes:

  • Photocyclization : UV irradiation (λ = 254 nm) of N-methyl-3-phenylpropionamide derivatives in acetone yields 5-methyl-2-phenyl-3,4-dihydro-2H-pyrrole with 55% efficiency.
  • Biocatalysis : Engineered transaminases catalyze asymmetric synthesis, though yields remain suboptimal (30–40%).

Q & A

Q. What are the standard protocols for synthesizing 5-Methyl-2-phenyl-3,4-dihydro-2H-pyrrole derivatives?

A common method involves cyclization of precursors like phenylacetonitrile with ethyl acetoacetate under basic conditions, followed by esterification. Purification typically employs column chromatography or recrystallization from ethanol/benzene, with structural validation via 1^1H/13^13C NMR, FTIR, and HRMS .

Q. How can researchers validate the purity and structural integrity of synthesized derivatives?

Use a combination of analytical techniques:

  • NMR spectroscopy to confirm substituent positions and stereochemistry.
  • FTIR to identify functional groups (e.g., C=O stretches at ~1700 cm1^{-1}).
  • HRMS to verify molecular weight accuracy (e.g., deviations < 2 ppm). Example: 5-(4-chlorophenyl)-5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one was characterized with 1^1H NMR (δ 7.2–7.4 ppm for aromatic protons) and HRMS (m/z 314.0485) .

Q. What reaction conditions favor cyclization to form the dihydro-pyrrole core?

Base-assisted cyclization (e.g., K2_2CO3_3 in DMF at 80–90°C) is effective. Solvent choice (e.g., DMF vs. solvent-free) impacts yield; higher temperatures (90°C) reduce byproduct formation .

Advanced Research Questions

Q. How can enantiomeric discrimination be achieved for chiral dihydro-pyrrole derivatives?

Employ capillary electrophoresis with sulfobutyl ether–β-cyclodextrin as a chiral selector. This method separates enantiomers based on host-guest interactions, validated by migration time differences and UV detection .

Q. What strategies resolve contradictions in reaction yields during scale-up of cyclization reactions?

  • Optimize solvent systems : DMF enhances solubility for acetonitrile derivatives, while solvent-free conditions reduce side reactions in bulkier substrates .
  • Monitor kinetics : Use TLC to track reactant consumption and adjust heating duration (e.g., extended time for larger cycles like 5-methoxy derivatives) . Example: Reaction of (2-fluorophenyl)sulfones with 5-methoxy-3,4-dihydro-2H-pyrrole required 24 hours for completion, yielding 25% product .

Q. How do substituents influence the biological activity of dihydro-pyrrole derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Cl, Br) enhance antibacterial activity (e.g., MIC 3.12 µg/mL against S. aureus for methyl 5-(chlorophenyl)-3,4-dihydro-2H-pyrrole) .
  • Methoxy groups improve anticancer potency (IC50_{50} 15 µM against HT29 cells) by modulating lipophilicity and target binding .

Q. What analytical challenges arise in characterizing dihydro-pyrrole tautomers, and how are they addressed?

Tautomeric equilibria (e.g., lactam-lactim forms) complicate NMR interpretation. Use variable-temperature NMR (VT-NMR) to stabilize dominant tautomers. For example, cooling to −40°C slows exchange rates, resolving split signals for 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives .

Data Analysis and Experimental Design

Q. How to design a high-throughput screening (HTS) pipeline for dihydro-pyrrole derivatives?

  • Step 1 : Synthesize a library via one-pot cyclization (e.g., methylenactive sulfones + lactims) .
  • Step 2 : Use LC/MS for rapid purity assessment (e.g., [M+H]+^+ peaks with <5% impurities) .
  • Step 3 : Screen bioactivity in 96-well plates (e.g., MIC assays for antibacterials, MTT assays for anticancer activity) .

Q. What statistical methods are recommended for analyzing contradictory bioactivity data across studies?

Apply multivariate regression to account for variables like substituent electronegativity, logP, and assay conditions. For example, discrepancies in IC50_{50} values can be modeled using partial least squares (PLS) to identify dominant factors .

Methodological Resources

Q. Which computational tools aid in predicting reaction pathways for dihydro-pyrrole synthesis?

  • Gaussian 16 : Calculate transition-state energies for cyclization steps (e.g., B3LYP/6-31G* level).
  • SHELXTL : Refine X-ray crystallography data to resolve steric effects in solid-state structures .

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